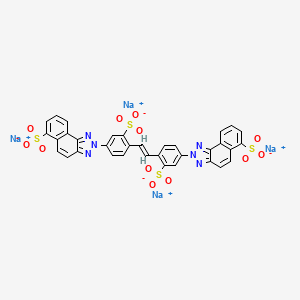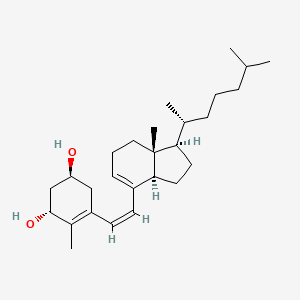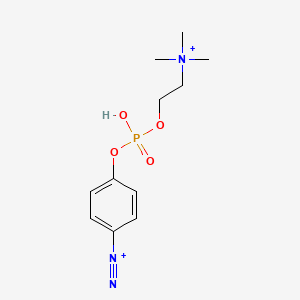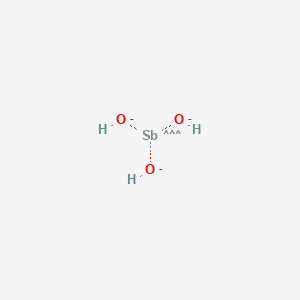
trioxoantimonate(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimonite is a trivalent inorganic anion obtained by removal of all three protons from antimonous acid. It is an antimony oxoanion and a trivalent inorganic anion. It is a conjugate base of an antimonous acid.
Applications De Recherche Scientifique
Alkaline Metal Oxoantimonates(III)
- Structural Properties : Trioxoantimonates(III) exhibit interesting structural properties, as observed in compounds like tripotassium trioxoantimonate(III) and tricaesium trioxoantimonate(III). These compounds crystallize in specific structural types, showing discrete Psi-tetrahedral [SbO3]3- anions with notable Sb-O distances and O-Sb-O bond angles (Emmerling & Röhr, 2001).
Radiopharmaceutical Applications
- Re(VII) and Tc(VII) Trioxo Complexes : These complexes, including those with trioxoantimonate(III), are explored for their potential as radiopharmaceuticals. The hydrophilic nature and biological stability make them candidates for medical imaging and therapy, with isotopes like 99mTc and 188Re being considered (Hahn, Casini, & Kuehn, 2014).
Environmental Biogeochemistry
- Microbial Oxidation of Antimony(III) : Research on bacterial strains capable of oxidizing antimonite [Sb(III)] using trioxoantimonate(III) compounds has revealed novel insights into biogeochemical pathways influencing the mobility and toxicity of antimony in the environment. Such studies contribute to understanding the microbial interactions with trioxoantimonate(III) compounds in contaminated environments (Terry, Kulp, Wiatrowski, Miller, & Oremland, 2015).
Biochemical Transformation
- Oxidation of Organoarsenicals : Research involving organisms like Pseudomonas putida has shown the role of enzymes in the oxidation of trivalent metalloids, including compounds structurally similar to trioxoantimonate(III). This sheds light on the biochemical transformations of these compounds and their resistance mechanisms in certain bacteria (Chen, Bhattacharjee, & Rosen, 2015).
Propriétés
Formule moléculaire |
H3O3Sb-3 |
|---|---|
Poids moléculaire |
172.78 g/mol |
InChI |
InChI=1S/3H2O.Sb/h3*1H2;/p-3 |
Clé InChI |
GLQMDRJYEQDASO-UHFFFAOYSA-K |
SMILES canonique |
[OH-].[OH-].[OH-].[Sb] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


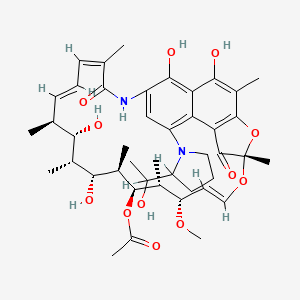
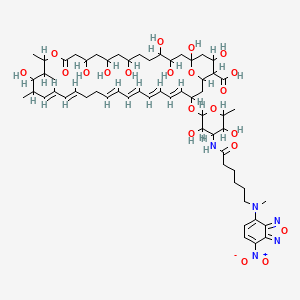
![[3-(4-aminobutanoyloxy)-2-[(9Z,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1236207.png)
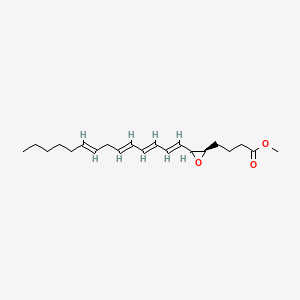
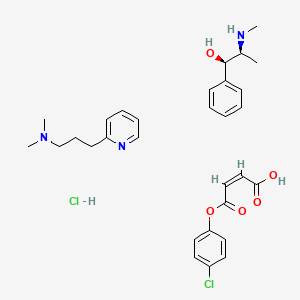
![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate](/img/structure/B1236211.png)
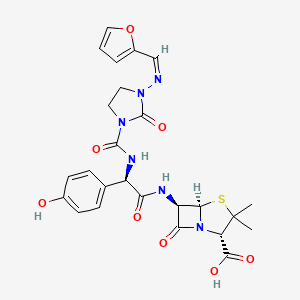

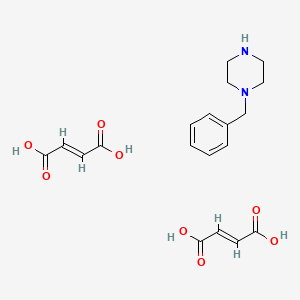
![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)

